molecular formula C7H15N3O2S B3008432 4-Cyclopropylpiperazine-1-sulfonamide CAS No. 1566343-97-2

4-Cyclopropylpiperazine-1-sulfonamide

Cat. No.: B3008432
CAS No.: 1566343-97-2
M. Wt: 205.28
InChI Key: MYRGXIMJWVBHCA-UHFFFAOYSA-N
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Description

4-Cyclopropylpiperazine-1-sulfonamide is a piperazine derivative featuring a cyclopropyl substituent and a sulfonamide group. Its molecular formula is reported as C₇H₉ClN₂O₂S (molecular weight: 220.68) with a CAS number of EN300-275758 . Structurally, the compound comprises a piperazine ring substituted at the 1-position with a sulfonamide (-SO₂NH₂) group and at the 4-position with a cyclopropyl moiety.

Properties

IUPAC Name

4-cyclopropylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c8-13(11,12)10-5-3-9(4-6-10)7-1-2-7/h7H,1-6H2,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRGXIMJWVBHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566343-97-2
Record name 4-cyclopropylpiperazine-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

4-Cyclopropylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

Major products formed from these reactions include sulfonic acids, sulfinic acids, and substituted piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Piperazine Sulfonamides

Piperazine sulfonamides vary in substituents attached to the piperazine ring and the sulfonamide group. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Activities
4-Cyclopropylpiperazine-1-sulfonamide Cyclopropyl (C₄), sulfonamide (-SO₂NH₂) C₇H₉ClN₂O₂S 220.68 EN300-275758 Purity: 95%; structural ambiguity due to chlorine presence
N-Cyclopropyl-1,3-dimethylpyrazole-4-sulfonamide Cyclopropyl, pyrazole ring, methyl groups C₈H₁₂N₄O₂S 228.27 899232-57-6 Pyrazole-sulfonamide hybrid; synthetic intermediate
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3,4-Difluorobenzyl, tosyl group C₁₈H₂₀F₂N₂O₂S 366.42 Not provided Crystal structure resolved (monoclinic P21/c); C–H···O/F interactions
1-Isopropyl-4-(propane-1-sulfonyl)piperazine Isopropyl, propane sulfonyl group C₉H₂₀N₂O₂S 228.33 1185500-20-2 Co-crystallized with oxalic acid; industrial intermediate
1-(Cyclopropylmethyl)piperazine Cyclopropylmethyl (-CH₂-C₃H₅) C₈H₁₆N₂ 140.23 57184-25-5 Intermediate in drug synthesis (e.g., dibenzylamino cyclohexane derivatives)

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. In contrast, 1-(cyclopropylmethyl)piperazine (CAS 57184-25-5) has a methylene spacer, increasing flexibility and altering receptor binding .
  • Sulfonamide vs. Tosyl Groups : The sulfonamide (-SO₂NH₂) in this compound offers hydrogen-bonding capability, critical for enzyme inhibition. Replacing it with a tosyl (-SO₂-C₆H₄-CH₃) group, as in ’s compound, enhances aromatic interactions but reduces polarity .

Biological Activity

4-Cyclopropylpiperazine-1-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H14N2O2S
  • Molecular Weight : 174.27 g/mol
  • CAS Number : 1566343-97-2

1. Antimicrobial Activity

This compound has demonstrated significant antibacterial properties . Research indicates that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.

The exact mechanism through which this compound exerts its antibacterial effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis or function as an inhibitor of specific enzymes critical for bacterial survival.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against certain strains, showcasing its potential as a therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the piperazine ring affect biological activity. Variations in substituents on the cyclopropyl group were tested, revealing that specific alterations could enhance antibacterial potency while reducing cytotoxicity in mammalian cells.

Data Table: Biological Activity Summary

Activity Type Specific Findings Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Minimum Inhibitory Concentration (MIC)As low as 16 µg/mL for Staphylococcus aureus
Structure-Activity RelationshipModifications improve potency and reduce toxicity

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